molecular formula C23H20F2N2O4 B2935994 5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one CAS No. 1021024-21-4

5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one

Cat. No.: B2935994
CAS No.: 1021024-21-4
M. Wt: 426.42
InChI Key: LJPAKBAZQLWXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H20F2N2O4 and its molecular weight is 426.42. The purity is usually 95%.
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Scientific Research Applications

Pyrazine and Pyrimidine Derivatives

Research into pyrazine and pyrimidine derivatives has shown their utility in various synthetic and medicinal chemistry applications. For instance, the thermal [1,4] eliminations from 3,6-di-hydropyrazines demonstrate the potential of these compounds in generating pyrazine derivatives through specific reactions (Blake, Porter, & Sammes, 1972). Similarly, fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized, highlighting the versatility of fluoro-substituted compounds in the creation of novel amides and substituted pyrimidines (Eleev, Kutkin, & Zhidkov, 2015).

Antibacterial Agents

The synthesis of 3-fluoro-2-piperazinyl-5,8,13-trihydro-5-oxoquino[1,2-a][3,1]-benzoxazine-6-carboxylic acids illustrates the exploration of fluoro-substituted compounds as potential DNA gyrase inhibitors and antibacterial agents. This research underscores the design rationale and the structural requirements for antimicrobial activity in N1-aryl substituted quinolones (Chung & Kim, 1997).

Anti-Cancer Activity

The study of novel fluoro substituted benzo[b]pyran compounds for anti-lung cancer activity presents an application of fluoro-substituted heterocycles in oncology. These compounds have been tested against various human cancer cell lines, showing potential at low concentrations compared to reference drugs (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Antimicrobial Activities

The development of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities represent another domain where fluoro-substituted piperazine derivatives have been investigated. These compounds have shown promising results against a range of microorganisms, highlighting their potential in addressing antibiotic resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Receptor Binding Assays

Research into the synthesis of 2-[4-(4-fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine and its in vitro receptor binding assay demonstrates the utility of fluoro-substituted piperazine derivatives in neuropharmacology. The study of their affinity constants for dopamine receptors indicates the potential of such compounds in developing new treatments for neurological disorders (Yang Fang-wei, 2013).

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O4/c24-17-3-1-16(2-4-17)14-30-22-15-31-21(13-20(22)28)23(29)27-11-9-26(10-12-27)19-7-5-18(25)6-8-19/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPAKBAZQLWXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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